2'-Epi Docetaxel 2'-Epi Docetaxel Docetaxel impurity.
Brand Name: Vulcanchem
CAS No.: 133577-33-0
VCID: VC0193532
InChI: InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32-,33-,35-,41+,42-,43+/m0/s1
SMILES: CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Molecular Formula: C43H53NO14
Molecular Weight: 807.9

2'-Epi Docetaxel

CAS No.: 133577-33-0

Cat. No.: VC0193532

Molecular Formula: C43H53NO14

Molecular Weight: 807.9

Purity: > 95%

* For research use only. Not for human or veterinary use.

2'-Epi Docetaxel - 133577-33-0

Specification

CAS No. 133577-33-0
Molecular Formula C43H53NO14
Molecular Weight 807.9
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32-,33-,35-,41+,42-,43+/m0/s1
SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Appearance White to Off-White Solid
Melting Point 180-183°C

Introduction

Chemical Structure and Classification

Structural Characteristics

2'-Epi Docetaxel is an epimer of docetaxel, meaning it shares the same molecular formula (C43H53NO14) and connectivity but differs in the stereochemical configuration at the 2' position. The "epi" prefix specifically denotes this stereochemical difference from the parent compound. As a member of the taxane family, it shares the core structure that characterizes these diterpene compounds originally derived from yew trees (Taxus species) .

Relationship to Docetaxel

Docetaxel itself is a semisynthetic taxane developed to improve upon earlier taxanes like paclitaxel. The specific 2' position alteration in 2'-Epi Docetaxel likely affects its binding affinity to target proteins, potentially modifying its pharmacokinetic and pharmacodynamic properties compared to standard docetaxel .

Mechanism of Action

Tubulin Binding and Microtubule Stabilization

Like docetaxel, 2'-Epi Docetaxel likely binds to β-tubulin subunits in a 1:1 stoichiometric ratio . This binding promotes the assembly of microtubules from tubulin dimers and prevents their depolymerization, resulting in the stabilization of microtubules . The stereochemical difference at the 2' position may affect the binding affinity or the nature of the interaction with tubulin, potentially altering its potency or specificity.

Cellular Effects

The microtubule stabilization induced by taxanes like docetaxel and presumably 2'-Epi Docetaxel disrupts the normal dynamic reorganization of the microtubule network, which is essential for vital interphase and mitotic cellular functions . This interference with microtubule dynamics leads to:

  • Inhibition of cell division

  • Cell cycle arrest, primarily at the G2/M phase

  • Formation of abnormal microtubule arrays or "bundles"

  • Development of multiple asters of microtubules during mitosis

  • Ultimately, cellular apoptosis (programmed cell death)

Comparative Mechanism

While docetaxel hyper-stabilizes microtubule structure (in contrast to agents like colchicine that cause depolymerization), 2'-Epi Docetaxel appears to function through a similar mechanism, preventing dynamic instability of microtubules. The specific impact of the 2' stereochemical difference on this mechanism would require dedicated comparative studies to fully elucidate.

Pharmacological Properties

Pharmacokinetics

Based on the pharmacokinetic profile of docetaxel, which follows a three-compartment model, 2'-Epi Docetaxel likely exhibits complex distribution and elimination patterns. For context, docetaxel demonstrates:

  • Initial rapid decline representing distribution to peripheral compartments

  • Late (terminal) phase partly due to slow efflux from peripheral compartments

  • Half-lives of the alpha, beta, and gamma phases of approximately 4 minutes, 36 minutes, and 11.1 hours, respectively

The stereochemical difference in 2'-Epi Docetaxel may impact these parameters, potentially altering its distribution, metabolism, or elimination profiles.

Metabolism and Elimination

The metabolism of docetaxel primarily occurs in the liver, with a total body clearance of approximately 21 L/h/m² in cancer patients receiving standard doses . Specific metabolic pathways and elimination routes for 2'-Epi Docetaxel would require dedicated studies to determine whether the stereochemical difference affects these processes.

Future Research Directions

Structural Optimization

Future research could focus on further modifications to the 2'-Epi Docetaxel structure to optimize binding affinity, cellular penetration, and resistance profiles. The development of novel taxane derivatives continues to be an active area of research in anticancer drug development.

Combination Therapy Approaches

Given the success of docetaxel in combination therapies, investigating 2'-Epi Docetaxel in combination with other anticancer agents represents a promising research direction. Combinations with epirubicin, cisplatin, or newer targeted therapies could potentially enhance efficacy while managing toxicity.

Overcoming Resistance Mechanisms

Resistance to taxanes remains a significant clinical challenge. Research into whether the stereochemical difference in 2'-Epi Docetaxel affects its susceptibility to common resistance mechanisms (such as P-glycoprotein efflux, tubulin mutations, or altered expression of β-tubulin isotypes) could yield valuable insights for developing strategies to overcome treatment resistance.

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